Gentamicin sulfate salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

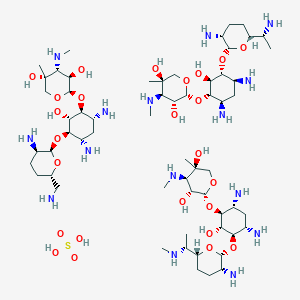

Gentamicin sulfate salt is a broad-spectrum aminoglycoside antibiotic derived from the bacterium Micromonospora purpurea. It was discovered in 1963 and is widely used due to its effectiveness against both gram-positive and gram-negative bacteria . This compound is particularly useful for treating severe infections caused by Pseudomonas aeruginosa and other resistant bacterial strains .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gentamicin sulfate salt is produced through the fermentation of Micromonospora purpurea or Micromonospora echinospora . The fermentation process involves growing the bacteria in a nutrient-rich medium, followed by extraction and purification of the antibiotic compound. The purified gentamicin is then converted into its sulfate salt form by reacting it with sulfuric acid .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale fermentation processes. The bacteria are cultured in bioreactors under controlled conditions to optimize the yield of gentamicin. After fermentation, the broth is subjected to various purification steps, including filtration, precipitation, and chromatography, to isolate and purify the this compound .

Chemical Reactions Analysis

Types of Reactions

Gentamicin sulfate salt primarily undergoes substitution reactions due to the presence of multiple amino and hydroxyl groups in its structure . These functional groups make it reactive towards various chemical reagents.

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids, bases, and oxidizing agents. For example, it can react with strong acids like hydrochloric acid to form gentamicin hydrochloride . It can also undergo oxidation reactions with agents like hydrogen peroxide.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For instance, oxidation reactions can lead to the formation of gentamicin derivatives with altered functional groups .

Scientific Research Applications

Gentamicin sulfate salt has a wide range of scientific research applications:

Mechanism of Action

Gentamicin sulfate salt exerts its antibacterial effects by binding to the 30S subunit of bacterial ribosomes . This binding interferes with the translocation of peptidyl-tRNA from the acceptor site to the donor site, causing codon misreading and inhibiting protein synthesis . The disruption of protein synthesis ultimately leads to bacterial cell death .

Comparison with Similar Compounds

Gentamicin sulfate salt is part of the aminoglycoside class of antibiotics, which includes other compounds such as:

Streptomycin: Another aminoglycoside antibiotic that also targets bacterial ribosomes but has a different spectrum of activity.

This compound is unique due to its broad spectrum of activity and its ability to synergize with other antibiotics, such as beta-lactams, to enhance their effectiveness .

Properties

Molecular Formula |

C60H125N15O25S |

|---|---|

Molecular Weight |

1488.8 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6R)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6R)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid |

InChI |

InChI=1S/C21H43N5O7.C20H41N5O7.C19H39N5O7.H2O4S/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20;1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19;1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17;1-5(2,3)4/h9-20,25-29H,5-8,22-24H2,1-4H3;8-19,25-28H,4-7,21-24H2,1-3H3;8-18,24-27H,3-7,20-23H2,1-2H3;(H2,1,2,3,4)/t9-,10-,11+,12-,13-,14+,15-,16-,17+,18-,19-,20-,21+;8-,9-,10+,11-,12-,13+,14-,15-,16+,17-,18-,19-,20+;8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18+,19-;/m110./s1 |

InChI Key |

RDEIXVOBVLKYNT-VYTYTLIFSA-N |

Isomeric SMILES |

C[C@H]([C@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N.C[C@H]([C@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC.C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O.OS(=O)(=O)O |

Canonical SMILES |

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N.CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O.OS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13012150.png)

![7-Benzyl-7-azaspiro[3.5]nonan-1-one](/img/structure/B13012163.png)

![4-(3-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13012167.png)